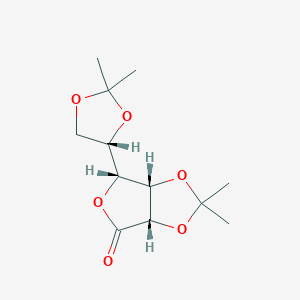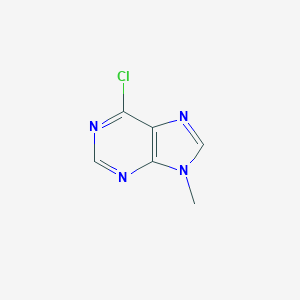
N,N'-1,4-苯二甲酰亚胺
描述
Phenyl-1,4-bismaleimide is a compound belonging to the bismaleimide family, known for its high thermal stability, mechanical strength, and excellent chemical resistance. These properties make it a valuable material in various high-performance applications, including aerospace, electronics, and advanced composites.
科学研究应用
Phenyl-1,4-bismaleimide has a wide range of applications in scientific research:
安全和危害
作用机制
The mechanism of action of phenyl-1,4-bismaleimide primarily involves its ability to undergo polymerization and crosslinking reactions. The maleimide groups react with nucleophiles or free radicals, forming stable, highly crosslinked networks. These networks contribute to the compound’s exceptional thermal and mechanical properties .
Similar Compounds:
4,4’-Bismaleimidodiphenylmethane: Known for its high thermal stability and mechanical properties.
2,2’-Diallylbisphenol A modified bismaleimide: Offers improved processability and lower brittleness.
Uniqueness: Phenyl-1,4-bismaleimide stands out due to its specific molecular structure, which provides a unique balance of thermal stability, mechanical strength, and chemical resistance. Its ability to form highly crosslinked networks without the need for additional catalysts or initiators further distinguishes it from other bismaleimides .
生化分析
Biochemical Properties
N,N’-1,4-Phenylenedimaleimide plays a crucial role in biochemical reactions due to its bifunctional nature, allowing it to form covalent bonds with thiol groups in proteins. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the cross-linking of proteins. For instance, it has been used to cross-link F-actin through lysine-191 and cysteine-374 . The nature of these interactions is primarily covalent, forming stable bonds that can withstand various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-1,4-Phenylenedimaleimide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-1,4-Phenylenedimaleimide is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to sustained changes in protein structure and function, impacting cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl-1,4-bismaleimide can be synthesized through the imidization of bisamic acid derivatives. The process typically involves the reaction of maleic anhydride with diamines to form bisamic acids, which are then cyclized to form bismaleimides under thermal conditions .
Industrial Production Methods: In industrial settings, the production of phenyl-1,4-bismaleimide often involves the use of high-purity raw materials and controlled reaction environments to ensure consistent quality. The process may include steps such as solvent extraction, purification, and thermal curing to achieve the desired product properties .
化学反应分析
Types of Reactions: Phenyl-1,4-bismaleimide undergoes various chemical reactions, including:
Polymerization: It can polymerize through a free-radical mechanism, forming highly crosslinked thermosetting polymers.
Michael Addition: This reaction involves the addition of nucleophiles to the maleimide double bonds, leading to chain extension and reduced brittleness.
Common Reagents and Conditions:
Polymerization: Typically initiated by heat or free-radical initiators.
Michael Addition: Common reagents include primary or secondary amines, often conducted at elevated temperatures.
Major Products:
Polymerization: Results in highly crosslinked thermosetting polymers.
Michael Addition: Produces chain-extended polymers with improved toughness.
属性
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZJQNZNONGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186446 | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3278-31-7 | |
| Record name | 1,4-Phenylenebismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3278-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-p-phenylenedimaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N'-1,4-Phenylenedimaleimide (p-PDM) interact with proteins and what are the downstream effects?
A: p-PDM acts as a cross-linking agent by forming covalent bonds with cysteine residues present in proteins. This cross-linking can have various downstream effects depending on the target protein. For instance, p-PDM inhibits the function of transducin by cross-linking cysteine residues in its alpha subunit, thereby disrupting its interaction with the beta-gamma subunit and hindering downstream signaling. [] Similarly, p-PDM treatment of G-proteins in synaptoneurosomes results in the formation of large cross-linked structures, suggesting an impact on their oligomerization state and potential influence on signal transduction pathways. []
Q2: Can you provide details on the structural characterization of N,N'-1,4-Phenylenedimaleimide?
A2: N,N'-1,4-Phenylenedimaleimide consists of a phenyl ring core with two maleimide groups attached at opposite ends (para position).
Q3: How does N,N'-1,4-Phenylenedimaleimide affect actin polymerization and filament structure?
A: p-PDM's interaction with actin reveals insights into actin filament structure and the mechanism of proteins like gelsolin. Research shows that p-PDM cross-links actin monomers into a specific "lower dimer," indicating an antiparallel orientation of the monomers within this dimer. [] This finding challenges the previously held assumption that actin monomers in the gelsolin complex are arranged like F-actin. Additionally, p-PDM inhibits the formation of the "upper dimer" usually observed in cross-linked F-actin, further highlighting gelsolin's role in influencing actin filament structure. [] In contrast to gelsolin, the gonococcal porin P.IB, when interacting with actin in the presence of p-PDM, allows for cross-linking, leading to the formation of fragmented F-actin-like filaments. [] This suggests that P.IB modifies the arrangement of actin monomers, making them accessible to p-PDM cross-linking.
Q4: What is the significance of N,N'-1,4-Phenylenedimaleimide in studying G protein oligomerization?
A: p-PDM has been instrumental in investigating the oligomerization state of G proteins. Studies using p-PDM cross-linking provided evidence for the existence of G protein oligomers, particularly for G(o)alpha. [] The observation that GTPgammaS activation inhibits p-PDM cross-linking of G(o)alpha suggests that this activation leads to the disaggregation of G protein oligomers, supporting the "disaggregation-coupling" theory. [] This finding has implications for understanding the dynamic regulation of G protein signaling pathways.
Q5: Are there any documented applications of N,N'-1,4-Phenylenedimaleimide in material science?
A: Indeed, p-PDM finds use in synthesizing porous polymers. Research demonstrates its utility in a catalyst-free Diels-Alder reaction with a multicyclopentadiene-functionalized monomer to create a crosslinked polymer (CDAP). [] This polymer's structure can be further modified by exploiting the thermal reversibility of the Diels-Alder linkage, significantly increasing its surface area. [] This example highlights p-PDM's versatility in materials science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)






![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)
